2-(But-3-yn-2-yl)oxane
Description
2-(But-3-yn-2-yl)oxane is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a but-3-yn-2-yl group. The alkyne moiety (C≡C) at the 3-position of the butyl chain confers unique reactivity, enabling participation in click chemistry, cycloadditions, and other alkyne-specific transformations. For instance, oxane-containing compounds like TC-1698 and TC-1709 demonstrate high affinity for nicotinic acetylcholine receptors, suggesting possible biological relevance for this compound .
Properties
CAS No. |
14281-15-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-but-3-yn-2-yloxane |
InChI |
InChI=1S/C9H14O/c1-3-8(2)9-6-4-5-7-10-9/h1,8-9H,4-7H2,2H3 |
InChI Key |
SNJJRBOKIUHWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)C1CCCCO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(But-3-yn-2-yl)oxane with key analogs:
Key Observations :
- The alkyne in this compound distinguishes it from ethers like 2-(but-3-en-1-yloxy)oxane, which has a double bond . Alkynes exhibit higher polarity and reactivity (e.g., in Huisgen cycloadditions) compared to alkenes.
- The bromomethyl group in 4-(bromomethyl)oxane enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike the alkyne in the target compound .
Physical Properties
Limited direct data exist for this compound, but comparisons can be inferred from structurally related compounds:
Key Observations :
- The alkyne in this compound likely increases its boiling point compared to ethers like 2-methoxy-2-methylbutane due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
- Solubility is expected to favor organic solvents (e.g., ethanol, acetonitrile) over water, similar to other oxane derivatives .
Reactivity Comparison :
- Alkyne vs. Alkene : The terminal alkyne in this compound enables click chemistry (e.g., with azides), whereas the double bond in 2-(but-3-en-1-yloxy)oxane is more suited for hydrogenation or epoxidation .
- Bromomethyl Group: 4-(bromomethyl)oxane undergoes SN2 reactions, whereas the alkyne in the target compound may participate in coupling reactions (e.g., Sonogashira) .
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